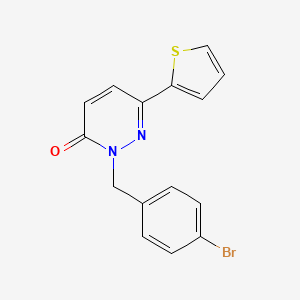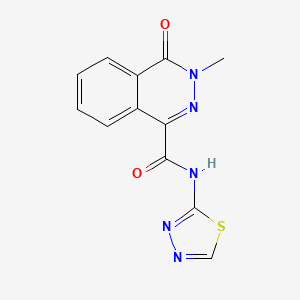
2-(4-bromobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazine ring substituted with a bromobenzyl group and a thiophene ring. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common route might include:
Formation of the Pyridazine Ring: Starting from hydrazine derivatives and diketones.
Introduction of the Bromobenzyl Group: Via nucleophilic substitution reactions.
Attachment of the Thiophene Ring: Through cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the pyridazine ring.
Substitution: The bromobenzyl group can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Scientific Research Applications
2-(4-bromobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one could have applications in:
Medicinal Chemistry: Potential as a lead compound for drug development.
Biological Studies: Investigating its effects on various biological pathways.
Material Science: Use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one
- 2-(4-methylbenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one
Uniqueness
The presence of the bromobenzyl group might confer unique electronic properties or steric effects, potentially leading to different biological activities or reactivity compared to similar compounds.
Properties
Molecular Formula |
C15H11BrN2OS |
|---|---|
Molecular Weight |
347.2 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methyl]-6-thiophen-2-ylpyridazin-3-one |
InChI |
InChI=1S/C15H11BrN2OS/c16-12-5-3-11(4-6-12)10-18-15(19)8-7-13(17-18)14-2-1-9-20-14/h1-9H,10H2 |
InChI Key |
LGHTZDYDHYEJRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-3-methoxybenzamide](/img/structure/B10990119.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide](/img/structure/B10990120.png)
![N-[2-(1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B10990123.png)
![3-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(1-methyl-1H-benzimidazol-5-yl)propanamide](/img/structure/B10990128.png)
![N-[4-(acetylamino)phenyl]-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide](/img/structure/B10990130.png)
![3-(6-chloro-1H-indol-1-yl)-N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]propanamide](/img/structure/B10990135.png)
![N-[3-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-5-yl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B10990142.png)
![1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-[4-(pyrrolidin-1-ylcarbonyl)phenyl]urea](/img/structure/B10990150.png)

![N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B10990156.png)

![methyl 2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10990164.png)
![N-[2-(2-methoxyphenyl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B10990196.png)
![N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B10990201.png)
